N-[[1-[3-(2,4-difluorophenyl)butanoyl]piperidin-3-yl]methyl]methanesulfonamide
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Overview
Description
N-[[1-[3-(2,4-difluorophenyl)butanoyl]piperidin-3-yl]methyl]methanesulfonamide is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a piperidine ring, a difluorophenyl group, and a methanesulfonamide moiety, making it a versatile molecule for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[1-[3-(2,4-difluorophenyl)butanoyl]piperidin-3-yl]methyl]methanesulfonamide typically involves multiple steps, starting with the preparation of the piperidine ring and the introduction of the difluorophenyl group. Common synthetic routes include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Difluorophenyl Group: This step often involves the use of difluorobenzene derivatives and coupling reactions.
Attachment of the Methanesulfonamide Group: This is usually done through sulfonation reactions using methanesulfonyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-[[1-[3-(2,4-difluorophenyl)butanoyl]piperidin-3-yl]methyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring or the difluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiols in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[[1-[3-(2,4-difluorophenyl)butanoyl]piperidin-3-yl]methyl]methanesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[[1-[3-(2,4-difluorophenyl)butanoyl]piperidin-3-yl]methyl]methanesulfonamide involves its interaction with specific molecular targets. The difluorophenyl group may interact with hydrophobic pockets in proteins, while the methanesulfonamide moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[[1-[3-(2,4-difluorophenyl)butanoyl]piperidin-3-yl]methyl]methanesulfonamide: Unique due to its specific substitution pattern and functional groups.
Other Piperidine Derivatives: Compounds like piperidine-4-carboxylic acid derivatives share the piperidine ring but differ in other substituents.
Difluorophenyl Compounds: Molecules such as 2,4-difluorophenyl acetic acid have similar aromatic groups but lack the piperidine and methanesulfonamide moieties.
Uniqueness
This compound stands out due to its combination of a piperidine ring, difluorophenyl group, and methanesulfonamide moiety, which confer unique chemical and biological properties.
Properties
IUPAC Name |
N-[[1-[3-(2,4-difluorophenyl)butanoyl]piperidin-3-yl]methyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24F2N2O3S/c1-12(15-6-5-14(18)9-16(15)19)8-17(22)21-7-3-4-13(11-21)10-20-25(2,23)24/h5-6,9,12-13,20H,3-4,7-8,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXANJWJCZONWIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)N1CCCC(C1)CNS(=O)(=O)C)C2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24F2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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